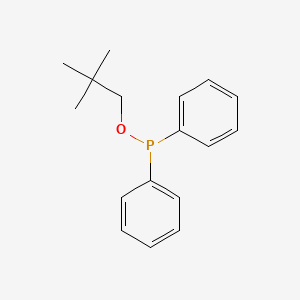
2,2-Dimethylpropyl diphenylphosphinite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpropyl diphenylphosphinite is an organophosphorus compound with the formula P(OC(CH3)2CH2CH3)(C6H5)2. It is a phosphinite, which means it contains a phosphorus atom bonded to an oxygen atom and two phenyl groups. This compound is used as a ligand in homogeneous catalysis and coordination chemistry due to its ability to donate electron density to metal centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dimethylpropyl diphenylphosphinite can be synthesized through the alcoholysis of chlorodiphenylphosphine with 2,2-dimethylpropanol. The reaction typically involves the following steps:
- The reaction mixture is stirred at room temperature until the formation of the desired product is complete.
- The product is then purified by distillation or recrystallization.
Chlorodiphenylphosphine: is reacted with in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling: of chlorodiphenylphosphine and 2,2-dimethylpropanol.
Automated mixing and reaction: under controlled conditions to ensure consistent product quality.
Purification: through industrial-scale distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylpropyl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphinates.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Substitution: Reagents such as alkyl halides or aryl halides can be used under conditions that favor nucleophilic substitution.
Major Products
Oxidation: The major product is a phosphinate, such as diphenylphosphinate.
Substitution: The products depend on the substituents introduced, resulting in various substituted phosphinites.
Aplicaciones Científicas De Investigación
2,2-Dimethylpropyl diphenylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, facilitating reactions by stabilizing metal centers.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpropyl diphenylphosphinite involves its role as a ligand. It donates electron density to metal centers, stabilizing them and facilitating catalytic reactions. The molecular targets are typically transition metals, and the pathways involved include coordination to the metal center and subsequent activation of substrates for chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl diphenylphosphinite
- Ethyl diphenylphosphinite
- Butyl diphenylphosphinite
Comparison
2,2-Dimethylpropyl diphenylphosphinite is unique due to the presence of the 2,2-dimethylpropyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in catalytic applications. Compared to similar compounds, it offers different electronic and steric properties, making it suitable for specific catalytic processes.
Propiedades
Número CAS |
63507-05-1 |
|---|---|
Fórmula molecular |
C17H21OP |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
2,2-dimethylpropoxy(diphenyl)phosphane |
InChI |
InChI=1S/C17H21OP/c1-17(2,3)14-18-19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Clave InChI |
LXGUNQHBHYWEMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



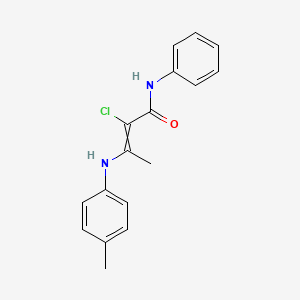
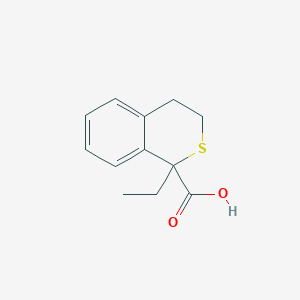
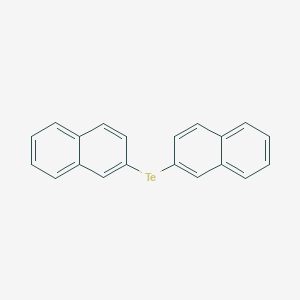

![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)

![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
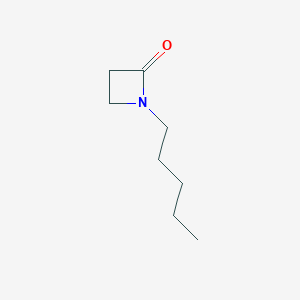
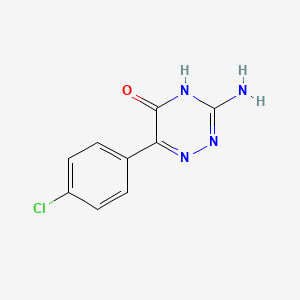
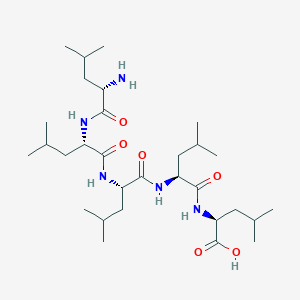
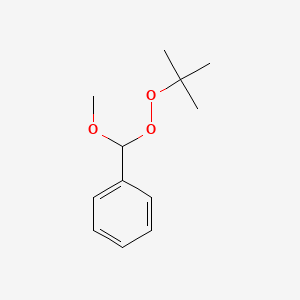
![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
